The OVA G4 peptide, also known as SIIGFEKL, is a variant of the ovalbumin peptide (257-264) and is classified as a class I major histocompatibility complex-restricted peptide epitope. This peptide plays a crucial role in immunological studies, particularly in T cell activation and vaccine development. The specific sequence of the OVA G4 peptide allows it to interact effectively with the major histocompatibility complex class I molecule, H-2Kb, which is essential for presenting antigens to CD8+ T cells in mice .
The OVA G4 peptide is derived from ovalbumin, a protein found in egg whites. It is classified under immunological peptides, specifically those that are involved in T cell receptor activation and immune response modulation. The peptide's sequence (SIIGFEKL) is designed to enhance T cell activation compared to its parent sequence (SIINFEKL), making it a valuable tool in research on immune responses and vaccine efficacy .
The synthesis of the OVA G4 peptide can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and continuous-flow synthesis techniques.
In solid-phase synthesis, the OVA G4 peptide can be synthesized using traditional polystyrene supports. The process typically involves:
The continuous-flow method allows for real-time monitoring of product yields through reverse-phase high-pressure liquid chromatography, enhancing efficiency and yield quality .
The molecular formula for the OVA G4 peptide is , with a molecular weight of approximately 906.08 g/mol . The structural integrity of the peptide is crucial for its interaction with major histocompatibility complex molecules.
The specific sequence of the OVA G4 peptide is represented as:
This sequence allows for specific interactions with T cell receptors, facilitating immune responses .
The primary chemical reaction involving the OVA G4 peptide is its binding to major histocompatibility complex class I molecules. This interaction is critical for antigen presentation and subsequent T cell activation.
Upon binding, the OVA G4 peptide undergoes conformational changes that stabilize its interaction with T cell receptors, leading to T cell activation and proliferation. The efficiency of this reaction can be influenced by factors such as peptide concentration and the affinity of the peptide-MHC interaction .
The mechanism of action for the OVA G4 peptide involves several key steps:
This process underscores the importance of the OVA G4 peptide in immunotherapy and vaccine design .
The OVA G4 peptide has several significant applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3